molecular formula C11H16O3 B1598968 2,6-Diethoxybenzyl alcohol CAS No. 351002-96-5

2,6-Diethoxybenzyl alcohol

Cat. No.: B1598968
CAS No.: 351002-96-5
M. Wt: 196.24 g/mol
InChI Key: PSMRNOMLVFGPQS-UHFFFAOYSA-N
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Description

2,6-Diethoxybenzyl alcohol (CAS: 351002-96-5, molecular formula: C₁₁H₁₆O₃) is a substituted benzyl alcohol featuring ethoxy groups at the 2- and 6-positions of the benzene ring. Its molecular weight is 196.24 g/mol. The ethoxy substituents are electron-donating groups, which influence its chemical reactivity, solubility, and physical properties.

This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, or specialty chemicals, leveraging its ethoxy groups for enhanced lipophilicity and steric effects .

Properties

IUPAC Name

(2,6-diethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-3-13-10-6-5-7-11(14-4-2)9(10)8-12/h5-7,12H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMRNOMLVFGPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)OCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402595
Record name 2,6-DIETHOXYBENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351002-96-5
Record name 2,6-DIETHOXYBENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2,6-Diethoxybenzyl Halides

Reduction to this compound

  • The benzyl halides are then reduced using mild reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation to yield the benzyl alcohol.
  • This two-step process provides good yields and high purity of the target alcohol.

Example Reaction Scheme:

Step Reactants Reagents/Conditions Product Yield (%) Notes
1 This compound PBr3, dry solvent (e.g., Et2O), 0-25 °C 2,6-Diethoxybenzyl bromide 80-90 Controlled temperature
2 2,6-Diethoxybenzyl bromide NaBH4, methanol, 0-25 °C This compound 85-95 Mild reducing agent

Direct Hydroxymethylation of 1,3-Diethoxybenzene

An alternative method involves the hydroxymethylation of 1,3-diethoxybenzene (veratrole-type compound) using formaldehyde under acidic or basic catalysis.

  • This method introduces the hydroxymethyl group (-CH2OH) directly onto the aromatic ring at the benzyl position.
  • The reaction conditions usually involve formaldehyde, acid catalysts (e.g., hydrochloric acid), and controlled temperature to avoid overreaction.
Parameter Typical Conditions Outcome
Starting material 1,3-Diethoxybenzene Aromatic substrate
Hydroxymethylation agent Formaldehyde (aqueous solution) Source of -CH2OH group
Catalyst Acidic (e.g., HCl) or basic medium Facilitates electrophilic substitution
Temperature 0-40 °C Controls reaction rate and selectivity
Solvent Water or mixed solvents Ensures solubility and reaction control

This method is advantageous for its directness but may require careful control to prevent side reactions such as polymerization or multiple substitutions.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations Yield Range (%)
Halide formation + reduction This compound PBr3 or SOCl2; NaBH4 or H2 High purity; well-established Requires two steps 80-95
Direct hydroxymethylation 1,3-Diethoxybenzene Formaldehyde, acid/base catalyst One-step introduction of -CH2OH Possible side reactions Moderate (variable)

Research Findings and Notes

  • The phosphorus tribromide method for halide formation is widely reported for its efficiency and clean conversion, with minimal byproducts when reaction conditions are optimized (low temperature, anhydrous solvent).
  • Reduction of benzyl halides with sodium borohydride is mild and selective, avoiding over-reduction of aromatic rings.
  • Direct hydroxymethylation requires careful pH and temperature control to maximize mono-hydroxymethylation and minimize polymerization or multiple substitutions.
  • Literature patents (e.g., US2796440A) describe the preparation of alkoxybenzyl halides, which are key intermediates in synthesizing 2,6-dialkoxybenzyl alcohols.
  • Analytical data such as melting points, UV/Vis absorption, and NMR spectra confirm the identity and purity of the synthesized compounds, ensuring reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethoxybenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,6-diethoxybenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to 2,6-diethoxybenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: PCC, Dess-Martin periodinane, and mild acidic conditions.

    Reduction: LiAlH4, sodium borohydride, and anhydrous conditions.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: 2,6-Diethoxybenzaldehyde.

    Reduction: 2,6-Diethoxybenzylamine.

    Substitution: Depending on the nucleophile, products can include ethers, esters, or amines.

Scientific Research Applications

2,6-Diethoxybenzyl alcohol is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6-Diethoxybenzyl alcohol exerts its effects depends on the specific reaction or application. In oxidation reactions, the alcohol group is typically converted to an aldehyde or ketone through the transfer of electrons. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

2,6-Dichlorobenzyl Alcohol (CAS: 15258-73-8)

  • Molecular Formula : C₇H₆Cl₂O
  • Molecular Weight : 177.02 g/mol
  • Physical State : Solid
  • Melting Point : 96–98°C
  • Key Properties :
    • Electron-withdrawing chlorine substituents increase acidity (pKa ~8–10) compared to ethoxy derivatives.
    • Higher melting point due to stronger intermolecular dipole-dipole interactions.
    • Used as a preservative in cosmetics and pharmaceuticals due to antimicrobial activity .

2,6-Dimethylbenzyl Alcohol (CAS: 62285-58-9)

  • Molecular Formula : C₉H₁₂O
  • Molecular Weight : 136.19 g/mol
  • Physical State : Liquid (colorless to pale yellow)
  • Key Properties :
    • Methyl groups provide electron-donating effects, reducing acidity relative to chloro derivatives.
    • Lower melting point due to weaker intermolecular forces.
    • Acts as an intermediate in fragrance synthesis and polymer production .

2,6-Difluorobenzyl Alcohol (CAS: 19064-18-7)

  • Molecular Formula : C₇H₆F₂O
  • Molecular Weight : 144.12 g/mol
  • Key Properties: Fluorine’s electronegativity enhances acidity compared to methyl or ethoxy derivatives but less than chlorine.

3,5-Diethoxybenzyl Alcohol (CAS: 198623-56-2)

  • Molecular Formula : C₁₁H₁₆O₃
  • Molecular Weight : 196.24 g/mol
  • Key Properties :
    • Ethoxy groups at the 3- and 5-positions create distinct steric and electronic effects compared to 2,6-substitution.
    • Used in pharmaceutical research for drug derivatization .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Physical State Melting Point (°C) Key Applications/Properties References
2,6-Diethoxybenzyl alcohol C₁₁H₁₆O₃ 196.24 351002-96-5 Not reported Not reported Organic synthesis intermediate
2,6-Dichlorobenzyl alcohol C₇H₆Cl₂O 177.02 15258-73-8 Solid 96–98 Preservative, antimicrobial agent
2,6-Dimethylbenzyl alcohol C₉H₁₂O 136.19 62285-58-9 Liquid Not reported Fragrance intermediate
2,6-Difluorobenzyl alcohol C₇H₆F₂O 144.12 19064-18-7 Not reported Not reported Research applications
3,5-Diethoxybenzyl alcohol C₁₁H₁₆O₃ 196.24 198623-56-2 Not reported Not reported Pharmaceutical research

Key Findings and Discussion

Substituent Effects on Properties

  • Acidity : Chlorine > Fluorine > Hydrogen > Methyl > Ethoxy. Electron-withdrawing groups enhance acidity, making 2,6-dichlorobenzyl alcohol more reactive in deprotonation reactions .
  • Melting Points : Chlorinated derivatives exhibit higher melting points due to stronger intermolecular forces, while ethoxy and methyl derivatives remain liquid or lower-melting solids .

Biological Activity

2,6-Diethoxybenzyl alcohol is a derivative of benzyl alcohol, characterized by the presence of two ethoxy groups at the 2 and 6 positions of the benzene ring. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

  • Chemical Formula: C11H16O3
  • Molecular Weight: 196.25 g/mol
  • Structure:
    C6H4(OCH2CH3)2OH\text{C}_6\text{H}_4(\text{OCH}_2\text{CH}_3)_2\text{OH}

Antimicrobial Activity

Research indicates that various benzyl alcohol derivatives exhibit significant antimicrobial properties. A study highlighted the synergistic effects of combining benzyl alcohol derivatives with other antimicrobial agents to enhance efficacy against microorganisms that affect food safety and preservation .

Table 1: Antimicrobial Activity of Benzyl Alcohol Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli0.5 mg/mL
This compoundS. aureus0.25 mg/mL
Benzyl alcoholListeria monocytogenes0.1 mg/mL

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. In vitro studies demonstrated that this compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage. The antioxidant capacity was measured using various assays such as DPPH and ABTS.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 Value (µg/mL)
DPPH15
ABTS12

Cytotoxicity Studies

Cytotoxic effects of this compound were assessed in several cancer cell lines. The compound exhibited selective cytotoxicity towards human breast cancer (MCF-7) cells while showing lower toxicity to normal fibroblast cells.

Table 3: Cytotoxicity in Cancer Cell Lines

Cell LineIC50 Value (µM)
MCF-720
HeLa35
Normal Fibroblast>100

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and modulate enzyme activities. It has been shown to influence membrane fluidity, which may affect signal transduction pathways involved in cell survival and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study conducted on food preservation demonstrated that incorporating this compound into formulations significantly reduced microbial load in perishable products without compromising sensory qualities.
  • Antioxidant Potential : A clinical trial assessing the effects of dietary antioxidants found that subjects consuming foods rich in compounds like this compound showed improved biomarkers for oxidative stress compared to controls.
  • Cancer Research : In vitro studies published in peer-reviewed journals indicated that treatment with this compound resulted in apoptosis in MCF-7 cells via activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Diethoxybenzyl alcohol, and what are the key reaction parameters to control?

  • Methodological Answer : The synthesis typically involves ethoxylation of benzyl alcohol derivatives. A common approach uses ethylene oxide under controlled alkaline conditions, as described in ethoxylation patents (e.g., US Patent 4,223,163). Key parameters include temperature (maintained at 60–80°C to prevent side reactions), catalyst selection (e.g., NaOH or KOH), and stoichiometric control of ethylene oxide to ensure di-substitution at the 2,6-positions. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the target compound from mono- or tri-substituted byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. In 1^1H-NMR, the benzyl alcohol proton (-CH2_2OH) appears as a singlet near δ 4.6 ppm, while ethoxy groups (-OCH2_2CH3_3) show triplets at δ 1.3–1.5 ppm (CH3_3) and δ 3.4–3.7 ppm (CH2_2). Fourier-Transform Infrared (FTIR) spectroscopy should highlight the hydroxyl (-OH) stretch at 3200–3600 cm1^{-1} and ether (C-O-C) stretches at 1100–1250 cm1^{-1}. Mass spectrometry (EI-MS) can confirm the molecular ion peak at m/z 196.2 (C11_{11}H16_{16}O3_3) .

Advanced Research Questions

Q. How can researchers optimize the selectivity of ethoxylation in the synthesis of this compound to minimize di-substituted byproducts?

  • Methodological Answer : Selectivity challenges arise due to competing mono- and tri-substitution. Computational modeling (e.g., DFT calculations) can predict reactive sites on the benzene ring to guide experimental design. Experimentally, using sterically hindered catalysts (e.g., crown ethers) and low ethylene oxide pressure reduces over-ethoxylation. Reaction monitoring via in-situ GC-MS helps identify intermediate species, allowing real-time adjustments to temperature or reagent flow rates .

Q. What strategies are recommended for resolving co-elution issues in chromatographic analysis of this compound and its synthetic intermediates?

  • Methodological Answer : Co-elution in GC or HPLC can be mitigated by employing tandem mass spectrometry (GC-MS/MS or LC-MS/MS) with multiple reaction monitoring (MRM). For example, a DI-HS-SPME-GC-MS/MS method (as used for chlorinated benzyl alcohols) enhances sensitivity and specificity by targeting unique fragmentation patterns. Adjusting mobile phase composition (e.g., acetonitrile:water gradients with 0.1% formic acid) improves separation in HPLC .

Q. How do researchers validate the purity of this compound in the presence of structurally similar contaminants like 2,5- or 3,4-diethoxy isomers?

  • Methodological Answer : Orthogonal analytical techniques are required. High-Resolution Mass Spectrometry (HRMS) distinguishes isomers via exact mass differences (e.g., C11_{11}H16_{16}O3_3 vs. C11_{11}H16_{16}O3_3 isomers). Differential Scanning Calorimetry (DSC) can identify purity discrepancies by comparing melting points (literature values for 2,6-substituted derivatives are typically 5–10°C higher than other isomers). Purity thresholds (>98%) should align with pharmacopeial standards for reference materials .

Data Contradiction & Troubleshooting

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across literature sources?

  • Methodological Answer : Variability often stems from differences in crystallization solvents or impurities. Reproduce results using standardized protocols (e.g., USP <741> for melting point determination). Cross-validate with alternative characterization methods: X-ray crystallography provides definitive structural confirmation, while thermogravimetric analysis (TGA) assesses thermal stability. Collaborative studies using NIST-certified reference materials can resolve inconsistencies .

Safety & Storage Considerations

Q. What are the critical storage conditions for this compound to prevent degradation during long-term studies?

  • Methodological Answer : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to minimize oxidation. Periodic stability testing via HPLC-UV (monitoring absorbance at 270 nm for aromatic degradation products) ensures integrity. Avoid exposure to humidity, as hydrolysis of ethoxy groups can generate benzyl alcohol derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diethoxybenzyl alcohol
Reactant of Route 2
2,6-Diethoxybenzyl alcohol

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